Several methods have been developed for the synthesis of Sertraline Hydrochloride, cis-(-)-. One common approach involves a multi-step process starting from 4-(3,4-Dichlorophenyl)-1-tetralone (sertraline tetralone) [, ]. The process generally includes:
Various modifications and optimizations have been explored in these steps to improve yield, purity, and stereoselectivity. For instance, the use of ethanol as a solvent during imine formation and reduction has been shown to enhance reaction efficiency [].
One study explored its interaction with randomly methylated β-cyclodextrin (RMβCD) []. Isothermal Titration Calorimetry (ITC) experiments revealed thermodynamic parameters of binding, indicating a spontaneous and enthalpy-driven interaction []. Circular Dichroism (CD) spectroscopy provided insights into the structural changes accompanying complex formation [].
Further analysis using molecular docking simulations helped elucidate the specific interactions involved in complex formation between Sertraline Hydrochloride, cis-(-)-, and RMβCD []. This study highlights the potential for utilizing Sertraline Hydrochloride, cis-(-)-, in host-guest chemistry and supramolecular chemistry research.
Another study investigated the potential incompatibility of Sertraline Hydrochloride, cis-(-)-, with dextrose in pharmaceutical formulations []. Through techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry, researchers identified the occurrence of the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amines []. This reaction can lead to the formation of potentially undesirable Maillard reaction products (MRPs) in formulations []. This study emphasizes the importance of considering chemical compatibility in formulation design involving Sertraline Hydrochloride, cis-(-)-.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: